(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid
CAS No.:
Cat. No.: VC17486377
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | (2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C13H17NO3/c14-12(13(15)16)9-4-3-7-11(8-9)17-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,14H2,(H,15,16)/t12-/m0/s1 |
| Standard InChI Key | ADGKFVMBWIVTQL-LBPRGKRZSA-N |
| Isomeric SMILES | C1CCC(C1)OC2=CC=CC(=C2)[C@@H](C(=O)O)N |
| Canonical SMILES | C1CCC(C1)OC2=CC=CC(=C2)C(C(=O)O)N |
Introduction
(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid is a synthetic organic compound belonging to the class of amino acids. It is characterized by its unique structure, which includes an amino group (-NH₂), a carboxylic acid group (-COOH), and a cyclopentyloxyphenyl moiety. This compound is notable for its potential applications in medicinal chemistry and biological research due to its ability to interact with various biological targets.
Synthesis and Preparation
The synthesis of (2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid involves complex chemical reactions that require precise control over reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often used to monitor the synthesis progress and confirm the structure of the final product.
Research Findings and Future Directions
Research on (2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid is ongoing, with a focus on understanding its chemical properties and potential biological interactions. Further studies are needed to elucidate its precise mechanisms of action and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume